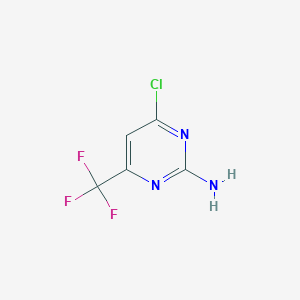

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Descripción general

Descripción

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of the trifluoromethyl group at position 6 and the chlorine atom at position 4 imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2,4-Dichloro-6-(trifluoromethyl)pyrimidine+NH3→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: The chlorine atom at position 4 can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

Oxidation and Reduction Reactions: The amino group at position 2 can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in solvents like ethanol or DMF.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.

Major Products:

- Substituted pyrimidines with various functional groups at position 4.

- Nitro or amine derivatives at position 2.

- Biaryl derivatives through coupling reactions.

Aplicaciones Científicas De Investigación

Antiviral and Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds, including 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, exhibit promising antiviral and antitumor properties. For instance, studies have shown that modifications of this compound can enhance its efficacy against certain viral infections and cancer cell lines .

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives. It was found that specific substitutions on the pyrimidine ring significantly increased antiviral activity against influenza viruses .

Herbicide Development

This compound is widely used as an intermediate in the synthesis of herbicides. Its ability to inhibit specific enzymes in plants makes it effective in controlling weed growth.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Target Weeds | Application Method |

|---|---|---|---|

| Fluazifop-butyl | This compound | Grasses | Foliar application |

| Quizalofop-P-tefuryl | This compound derivative | Broadleaf weeds | Soil incorporation |

Synthesis Techniques

The synthesis of this compound typically involves several methods, including:

- Ammonolysis of Chloro-trifluoromethyl pyrimidines : This method involves reacting chloro derivatives with ammonia to introduce the amino group.

- Fluorination Reactions : Utilizing fluorination agents to replace hydrogen atoms with trifluoromethyl groups enhances the compound's reactivity and biological activity .

Future Prospects

The unique chemical structure of this compound suggests potential for further research into its applications in drug discovery and agrochemical formulations. Ongoing studies are investigating its interactions with biological macromolecules, which could unveil new therapeutic pathways .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The chlorine and amino groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

2-Amino-4-chloro-6-(trifluoromethyl)benzonitrile: Contains a benzonitrile moiety instead of a pyrimidine ring.

2-Bromo-4-chloro-6-(trifluoromethyl)aniline: Similar structure but with a bromine atom instead of an amino group.

Uniqueness: The presence of the trifluoromethyl group in 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine imparts unique electronic and steric properties, enhancing its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals.

Actividad Biológica

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with an amino group, a chlorine atom, and a trifluoromethyl group. Its molecular formula is with a molecular weight of 197.55 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve its bioavailability and efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various pathogenic microorganisms.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions characterized by excessive inflammatory responses .

- Kinase Inhibition : Structural analogs of this compound have been explored for their roles as kinase inhibitors, indicating potential therapeutic applications in cancer treatment. The interaction studies suggest that modifications to the compound could enhance its binding efficiency to target proteins involved in cancer pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The trifluoromethyl group plays a significant role in modulating the compound's lipophilicity and overall biological profile. Various studies have employed molecular docking simulations to predict binding affinities with target proteins, particularly enzymes involved in cancer pathways .

Synthesis Methods

Several synthetic routes have been developed to produce this compound:

- Reaction of 2-amino-4,6-dichloropyrimidine with trifluoromethyllithium .

- Condensation of trifluoroacetonitrile with formamidine followed by chlorination .

These methods highlight the versatility in synthesizing this compound while allowing for modifications to tailor its properties for specific applications.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to this compound, illustrating variations in substituents that affect their chemical reactivity and biological activity:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amine | 0.82 | Contains a methyl group instead of trifluoromethyl |

| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 0.80 | Methyl substitution at position 2 |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 0.77 | Additional chlorine substitution at position 4 |

| 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | 0.72 | Ethyl substitution affecting solubility |

| 4-Bromo-6-(trifluoromethyl)pyrimidine | 0.65 | Bromine instead of chlorine |

This table emphasizes the unique profile of this compound within this class of compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of pyrimidine derivatives, including this compound:

- Anticancer Activity : In vitro studies demonstrated that compounds similar to this pyrimidine derivative exhibited potent inhibitory effects on specific cancer cell lines while showing reduced toxicity towards normal cells, highlighting their therapeutic potential .

- Neuroprotective Effects : Some derivatives have been evaluated for their ability to stabilize microtubules in neurodegenerative models, indicating potential applications in treating tauopathies .

- Safety Profiles : Toxicity assessments in animal models suggest favorable safety profiles for certain derivatives, which is critical for their development as therapeutic agents .

Propiedades

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-3-1-2(5(7,8)9)11-4(10)12-3/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIUVGFJXHOHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517740 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-60-2 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.